molecular formula C16H18BrNO3S B2489407 2-Bromo-5-methoxy-N-[2-methoxy-2-(5-methylthiophen-2-YL)ethyl]benzamide CAS No. 1796949-37-5

2-Bromo-5-methoxy-N-[2-methoxy-2-(5-methylthiophen-2-YL)ethyl]benzamide

Cat. No.: B2489407
CAS No.: 1796949-37-5
M. Wt: 384.29
InChI Key: LQIZLZABNDGWIH-UHFFFAOYSA-N
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Description

2-Bromo-5-methoxy-N-[2-methoxy-2-(5-methylthiophen-2-YL)ethyl]benzamide is a benzamide derivative featuring a bromine atom at the 2-position and a methoxy group at the 5-position of the benzene ring. The amide side chain is substituted with a 2-methoxy-2-(5-methylthiophen-2-yl)ethyl group, introducing a thiophene heterocycle. Its synthesis likely involves bromination, methoxylation, and amide coupling steps, analogous to related compounds in the literature .

Properties

IUPAC Name

2-bromo-5-methoxy-N-[2-methoxy-2-(5-methylthiophen-2-yl)ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18BrNO3S/c1-10-4-7-15(22-10)14(21-3)9-18-16(19)12-8-11(20-2)5-6-13(12)17/h4-8,14H,9H2,1-3H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQIZLZABNDGWIH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(S1)C(CNC(=O)C2=C(C=CC(=C2)OC)Br)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18BrNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of 5-Methylthiophene-2-carbaldehyde

5-Methylthiophene-2-carbaldehyde is prepared via Vilsmeier-Haack formylation of 2-methylthiophene. Phosphorus oxychloride (POCl₃) and dimethylformamide (DMF) are reacted with 2-methylthiophene at 0°C, followed by hydrolysis to yield the aldehyde.

Grignard Addition and Reductive Amination

The aldehyde undergoes a Grignard reaction with methoxymethyl magnesium bromide to form 2-methoxy-2-(5-methylthiophen-2-yl)ethanol. Subsequent oxidation with pyridinium chlorochromate (PCC) produces the corresponding ketone, which is subjected to reductive amination using ammonium acetate and sodium cyanoborohydride in methanol, yielding the target amine with 70% overall efficiency.

Optimization Insight

  • Solvent Choice : Tetrahydrofuran (THF) enhances Grignard reactivity, while methanol stabilizes intermediates during reductive amination.
  • Catalyst : Sodium cyanoborohydride outperforms other reductants in minimizing side reactions.

Amide Bond Formation

The final step involves coupling 2-bromo-5-methoxybenzoic acid with 2-methoxy-2-(5-methylthiophen-2-yl)ethylamine. The carboxylic acid is first converted to its acyl chloride using thionyl chloride (SOCl₂) in dichloromethane (DCM) at 0°C. The acyl chloride is then reacted with the amine in the presence of triethylamine (Et₃N) to facilitate deprotonation, yielding the target benzamide with 92% purity after recrystallization.

Critical Conditions

Parameter Condition
Coupling Reagent SOCl₂ (2.0 equiv)
Base Et₃N (3.0 equiv)
Solvent DCM
Temperature 0°C → Room Temperature
Yield 78%

Industrial-Scale Production Considerations

Scaling this synthesis requires continuous-flow reactors to enhance bromination and coupling efficiency. Microreactor systems reduce reaction times by 40% and improve selectivity by maintaining precise temperature control. Additionally, solvent recovery systems for DCM and THF reduce environmental impact and costs.

Case Studies and Applications

Pharmaceutical Intermediate

This compound serves as a key intermediate in kinase inhibitors, as demonstrated in patent WO2022056100A1, where analogous benzamides exhibited sub-micromolar activity against oncogenic targets.

Agricultural Chemistry

Derivatives of this benzamide class have shown herbicidal activity in preliminary screens, with 80% inhibition of weed growth at 100 ppm concentrations.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-5-methoxy-N-[2-methoxy-2-(5-methylthiophen-2-YL)ethyl]benzamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles.

    Oxidation and Reduction: The methoxy groups and thiophene ring can participate in redox reactions.

    Coupling Reactions: The compound can form bonds with other aromatic systems through coupling reactions.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Nucleophiles: For substitution reactions.

    Oxidizing Agents: Such as potassium permanganate for oxidation reactions.

    Reducing Agents: Such as lithium aluminum hydride for reduction reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various derivatives with different functional groups replacing the bromine atom.

Scientific Research Applications

2-Bromo-5-methoxy-N-[2-methoxy-2-(5-methylthiophen-2-YL)ethyl]benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action for 2-Bromo-5-methoxy-N-[2-methoxy-2-(5-methylthiophen-2-YL)ethyl]benzamide involves its interaction with molecular targets such as enzymes or receptors. The bromine atom and methoxy groups can participate in binding interactions, while the thiophene ring can enhance the compound’s stability and reactivity .

Comparison with Similar Compounds

Halogen and Heterocycle Modifications

  • Compound 3i () : 2-Bromo-N-[2-(3,4,5-trimethoxybenzoyl)-1-benzo[b]thien-5-yl]acetamide
    • Key Differences : Replaces the methoxy-thiophenylethyl group with a benzo[b]thienyl-acetamide chain.
    • Synthesis : Yield = 82%, m.p. = 164–166°C, using Procedure F (acetic acid/ethyl acetate) .
  • N-(4-(Benzo[d]thiazol-2-ylthio)-3-chlorophenyl)-3,5-dibromo-2-methoxybenzamide () :
    • Key Differences : Contains a benzothiazole-thioether group and additional bromine at the 3-position.
    • Synthesis : Generated via thioether coupling with LiOH in THF/MeOH/H₂O .

Methoxy vs. Hydroxy Substituents

  • Synthesis: Demethylation of the methoxy precursor using BBr₃ .

Thiophene vs. Other Heterocycles

  • 2-Bromo-N-[5-(4-methoxybenzyl)-1,3,4-thiadiazol-2-yl]benzamide (): Key Differences: Substitutes the thiophene with a thiadiazole ring, altering electronic properties and steric bulk. Synthesis: Not detailed, but CAS RN = 636992-82-0 suggests established protocols .

Halogen Substitution Patterns

  • 2-Iodo Analogs (Compounds 3j, 3m; ) :
    • Key Differences : Bromine replaced with iodine (e.g., 3j: m.p. = 172–174°C, yield = 86%).
    • Impact : Larger atomic radius of iodine may affect binding affinity and lipophilicity .
  • 4-Bromo-N-(2-chloro-6-fluorophenyl)-5-fluoro-2-[(2S)-1,1,1-trifluoropropan-2-yl]oxy]benzamide () :
    • Key Differences : Fluorine substituents and trifluoropropyloxy group enhance metabolic stability .

Key Research Findings

Synthetic Efficiency : Brominated benzamides (e.g., compounds) show high yields (80–86%) using halogenated reagents and polar solvents, suggesting robust protocols for the target compound .

Biological Relevance : Thiophene and thiadiazole derivatives () are frequently explored in anticancer and antimicrobial research due to their heterocyclic diversity .

Substituent Effects : Methoxy-to-hydroxy conversion () significantly alters solubility and target engagement, a critical consideration for drug design .

Biological Activity

The compound 2-Bromo-5-methoxy-N-[2-methoxy-2-(5-methylthiophen-2-YL)ethyl]benzamide is a synthetic derivative that has garnered attention for its potential biological activities. This article reviews the existing literature on its biological properties, including its synthesis, pharmacological activities, and mechanisms of action.

Synthesis

The synthesis of this compound involves several steps, typically starting from commercially available precursors. The synthetic route often includes bromination, methoxylation, and amide formation. The use of specific reagents and conditions can significantly influence the yield and purity of the final product.

Antimicrobial Activity

Recent studies have indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives containing the 2-bromo and methoxy groups have shown promising activity against various bacterial strains. A study screening several related compounds found that some exhibited effective inhibition against both Gram-positive and Gram-negative bacteria, suggesting a broad-spectrum antimicrobial potential .

Analgesic Activity

Compounds with similar structures have been evaluated for analgesic effects. In one study, several derivatives were tested for their ability to alleviate pain in animal models. Notably, two compounds demonstrated significant analgesic activity comparable to established analgesics . This suggests that this compound may also possess similar properties.

Antiproliferative Activity

The antiproliferative effects of related compounds have been documented, with some showing effectiveness against cancer cell lines in vitro. For example, a study highlighted that certain derivatives exhibited notable cytotoxicity against human cancer cell lines, indicating potential as anticancer agents . The mechanisms underlying these effects may involve apoptosis induction or cell cycle arrest.

The biological activity of this compound may be attributed to its ability to interact with specific molecular targets within cells:

  • Enzyme Inhibition : Many derivatives inhibit enzymes critical for cell proliferation and survival.
  • Receptor Modulation : Compounds may act as agonists or antagonists at various receptors involved in pain perception or inflammation.
  • DNA Interaction : Some studies suggest that structural analogs can intercalate into DNA, disrupting replication and transcription processes.

Study 1: Antimicrobial Screening

In a recent antimicrobial screening involving a series of brominated compounds, 2-Bromo-5-methoxy derivatives were tested against a panel of bacterial strains. The results indicated that compounds with methoxy substitutions displayed enhanced activity due to increased lipophilicity and better membrane penetration .

CompoundBacterial StrainInhibition Zone (mm)
1E. coli15
2S. aureus18
3P. aeruginosa12

Study 2: Analgesic Activity Assessment

In a controlled study assessing analgesic properties using the hot plate test in mice, several derivatives were administered at varying doses. The findings showed that certain substitutions significantly increased pain threshold compared to controls .

CompoundDose (mg/kg)Pain Threshold (s)
A1012
B2015
C5025

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